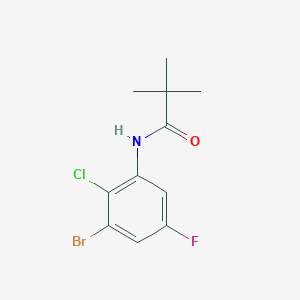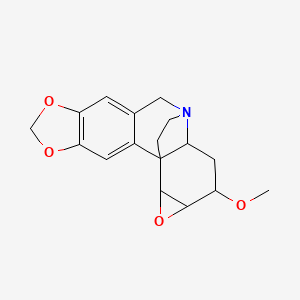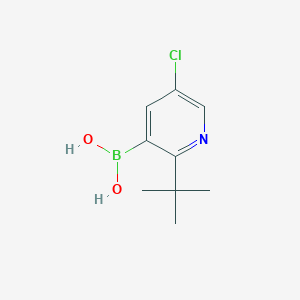![molecular formula C12H15N7O B14091666 4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine](/img/structure/B14091666.png)
4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone is a synthetic compound with the molecular formula C12H15N7O and a molecular weight of 273.29 g/mol
Vorbereitungsmethoden
The synthesis of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone typically involves the reaction of 4-(4-morpholinyl)benzaldehyde with 1H-tetraazol-5-ylhydrazine under specific reaction conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature and pH. The product is then purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential in inhibiting cancer cell proliferation, inducing apoptosis, and inhibiting angiogenesis.
Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, inhibiting their activity and leading to the desired biological effects. For example, in cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis and reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone can be compared with other similar compounds, such as:
4-(4-morpholinyl)benzaldehyde: This compound is a precursor in the synthesis of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone and shares some similar chemical properties.
4-(1-piperidinyl)benzaldehyde: Another similar compound with a different substituent on the benzaldehyde ring, used in various chemical reactions.
4-(diphenylamino)benzaldehyde: This compound has a different substituent and is used in different applications.
The uniqueness of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone lies in its specific structure and the presence of the 1H-tetraazol-5-ylhydrazone moiety, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15N7O |
|---|---|
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C12H15N7O/c1-3-11(19-5-7-20-8-6-19)4-2-10(1)9-13-14-12-15-17-18-16-12/h1-4,9H,5-8H2,(H2,14,15,16,17,18)/b13-9- |
InChI-Schlüssel |
GOGNLAVBTYAGTM-LCYFTJDESA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N\NC3=NNN=N3 |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-8-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14091589.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091597.png)

![4-{[(2-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14091601.png)

![3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide](/img/structure/B14091613.png)

![2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14091619.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091621.png)
![Methyl [(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B14091625.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091628.png)
![8-bromo-N-[(2-fluoro-6-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14091629.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B14091630.png)
